N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C10H12N4O4 and its molecular weight is 252.23. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Activity
Compounds containing the 1,3,4-oxadiazol moiety have been synthesized and evaluated for their antidiabetic activity. For instance, a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides showed promise in vitro using the α-amylase inhibition assay, which is relevant for managing diabetes by controlling the breakdown of carbohydrates to sugar (Lalpara et al., 2021).
Cytotoxicity Against Cancer Cells
The cytotoxic effects of certain compounds containing the 1,3,4-oxadiazol structure have been investigated, revealing potential applications in cancer research. For example, some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives displayed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential utility in developing new cancer therapies (Hassan et al., 2014).
Anti-Inflammatory and Analgesic Agents
Compounds derived from 1,3,4-oxadiazol have been explored for their anti-inflammatory and analgesic properties. A study synthesized novel compounds starting from visnaginone and khellinone, which exhibited significant inhibitory activity on COX-2, along with notable analgesic and anti-inflammatory effects, comparing favorably to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Antibacterial Activity
The synthesis of new compounds incorporating the quinoxaline, tetrazoles, and 1,3,4-oxadiazoles has shown a range of pharmacological activities, including antibacterial properties. This highlights the potential of such structures in addressing bacterial infections and designing new antimicrobial agents (Kethireddy et al., 2017).
Selective Serotonin Receptor Antagonism
A series of analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide demonstrated potent and selective antagonism of 5-HT(1B/1D) receptors. This suggests potential applications in neurological research, particularly in the study of mood disorders and migraine (Liao et al., 2000).
Mechanism of Action
- Most antisense oligonucleotides (ASOs) are designed to activate RNase H , an enzyme that cleaves the RNA moiety of the heteroduplex. This leads to degradation of the target mRNA in both the nucleus and cytoplasm .
Target of Action
Pharmacokinetics (ADME)
Properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-6-5-7(14-18-6)9(15)11-10-13-12-8(17-10)3-4-16-2/h5H,3-4H2,1-2H3,(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHTZTAAMCMZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.